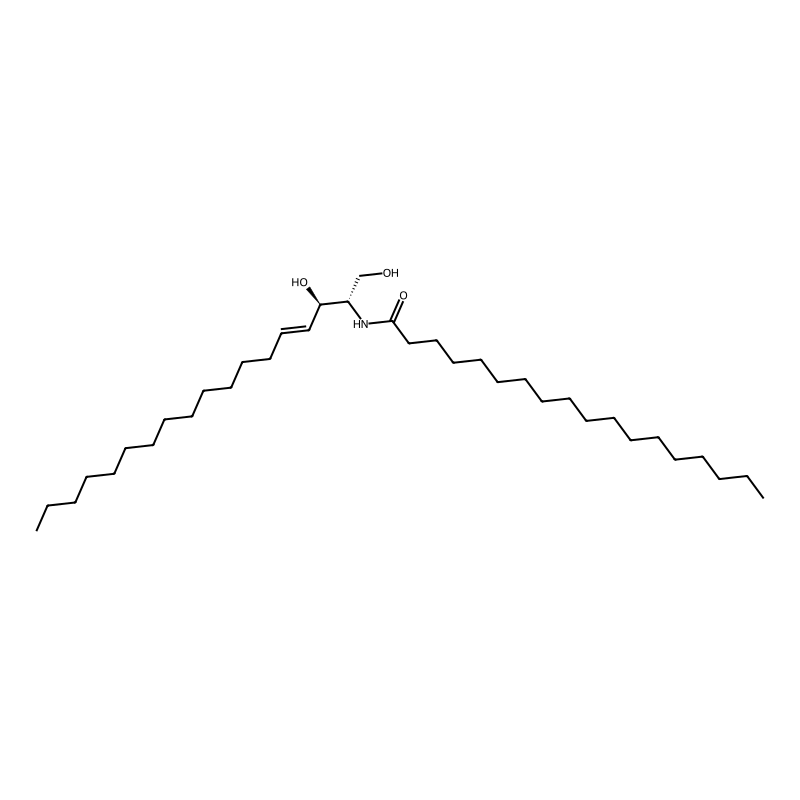

C18-Ceramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

C18-ceramide (N-stearoyl-D-erythro-sphingosine) is a highly hydrophobic, endogenous bioactive sphingolipid characterized by its 18-carbon fatty acyl chain. Synthesized primarily by ceramide synthase 1 (CerS1), it functions as a critical structural component of liquid-ordered membrane domains (lipid rafts) and a highly specific signaling molecule. In procurement and material selection, pure C18-ceramide is prioritized for its distinct biophysical properties—such as its ability to displace cholesterol and alter membrane phase transition temperatures—and its specific role in mediating lethal mitophagy, distinguishing it from other chain-length variants [1].

Generic substitution of C18-ceramide with other chain lengths fundamentally alters experimental and therapeutic outcomes. Substituting with C16-ceramide redirects cellular signaling from CerS1-mediated lethal mitophagy to CerS6-mediated apoptosis or p53 binding, completely changing the biological phenotype[1]. In biophysical applications, using highly soluble short-chain analogs (e.g., C2- or C6-ceramide) fails to replicate the physiological hydrophobic mismatch and cholesterol displacement required to form stable liquid-ordered lipid rafts [2]. Furthermore, utilizing crude brain ceramide extracts introduces variable acyl chain lengths, destroying the precise phase transition temperatures and lipidomic ratios necessary for reproducible metabolic disease modeling and LC-MS/MS standardization.

Chain-Length Specificity in LC3B-II Binding and Mitophagy

C18-ceramide specifically mediates non-apoptotic lethal autophagy by interacting directly with LC3B-II on mitochondrial membranes. Studies demonstrate that endogenous generation or exogenous application of C18-ceramide targets autophagolysosomes to mitochondria, inducing mitophagy. In contrast, C16-ceramide fails to localize to the mitochondria or induce mitophagy, instead interacting with p53 to trigger classical apoptosis [1].

| Evidence Dimension | Autophagic cell death induction / Mitochondrial localization |

| Target Compound Data | Induces LC3B-II mitochondrial localization and lethal mitophagy |

| Comparator Or Baseline | C16-ceramide (No mitochondrial localization; triggers p53-mediated apoptosis) |

| Quantified Difference | Divergent cell death pathways (Mitophagy vs. Apoptosis) |

| Conditions | HNSCC and glioma cell lines; LC3B-II binding assays |

Procurement for autophagy and targeted tumor suppression research must use C18-ceramide, as C16-ceramide will fail to trigger the LC3B-II-mediated mitophagy pathway.

Membrane Phase Transition and Hydrophobic Mismatch

In model membranes, the specific 18-carbon acyl chain of C18-ceramide creates a distinct hydrophobic mismatch with host phospholipids like POPC. This mismatch raises the main phase transition temperature of the membrane to near physiological levels, forming highly stable gel-like domains that exclude cholesterol. Comparatively, very-long-chain C24-ceramide induces severe membrane deformation and interdigitated phases, while C16-ceramide exhibits a less pronounced rigidifying effect [1].

| Evidence Dimension | Membrane phase transition temperature alteration |

| Target Compound Data | Raises POPC phase transition to physiological temperatures; forms stable gel domains |

| Comparator Or Baseline | C24-ceramide (Induces membrane deformation and interdigitated tubular structures) |

| Quantified Difference | Distinct phase behavior and domain architecture |

| Conditions | POPC/POPE model membranes; Small-angle X-ray scattering (SAXS) and DSC |

For synthetic lipid raft modeling, C18-ceramide is required to accurately replicate physiological gel-phase stability and cholesterol exclusion.

Lipidomic Calibration for Metabolic Disease Biomarkers

For metabolic disease diagnostics, the ratio of C18-ceramide to C16-ceramide in plasma is a critical predictive biomarker for Type 2 Diabetes Mellitus (T2DM) and insulin resistance. Procurement of high-purity C18-ceramide is required to establish accurate LC-MS/MS calibration curves, demonstrating linearity over a 2.8 to 357 ng range. Crude ceramide mixtures cannot be used, as they obscure the specific quantification of the C18 species required to calculate this diagnostic ratio [1].

| Evidence Dimension | LC-MS/MS quantification and predictive ratio accuracy |

| Target Compound Data | Enables precise quantification and C18/C16 ratio calculation (Linearity: 2.8–357 ng) |

| Comparator Or Baseline | Crude ceramide extracts (Incapable of resolving chain-specific baseline ratios) |

| Quantified Difference | Absolute quantification vs. unresolved mixture data |

| Conditions | LC-MS/MS lipidomic profiling of human plasma |

Analytical workflows for T2DM and insulin resistance require high-purity C18-ceramide to establish accurate and reproducible calibration curves.

Liposomal Formulation and Physiological Raft Mimicry

The extreme hydrophobicity of C18-ceramide necessitates specialized liposomal formulations for in vivo delivery, typically utilizing a DOPC:SM:Cholesterol:Ceramide ratio (e.g., 50:25:25:30 mol%). While short-chain C6-ceramide is often substituted due to its higher aqueous solubility, C6-ceramide fails to form the rigid, physiological liquid-ordered (Lo) platforms characteristic of endogenous lipid rafts. C18-ceramide strictly maintains this raft-mimicking structural integrity within the liposomal bilayer [1].

| Evidence Dimension | Structural stability in liposomal bilayers |

| Target Compound Data | Forms rigid, liquid-ordered (Lo) domains at 30 mol% in liposomes |

| Comparator Or Baseline | C6-ceramide (Highly soluble, but fails to form physiological gel-like platforms) |

| Quantified Difference | Retention of endogenous raft biophysics vs. loss of structural mimicry |

| Conditions | DOPC/SM/Cholesterol liposomal bilayers; AFM and confocal microscopy |

Pharmaceutical formulation of ceramide-based therapeutics must solve C18-ceramide's solubility via liposomes rather than defaulting to C6-ceramide, to retain endogenous biophysical activity.

Targeted Liposomal Therapeutics for HNSCC and Glioma

Because C18-ceramide specifically binds LC3B-II to induce lethal mitophagy—a pathway not triggered by C16-ceramide—it is the required active pharmaceutical ingredient (API) for targeted therapies in head and neck squamous cell carcinoma (HNSCC) and glioma. Formulation scientists must utilize specialized DOPC/SM/Cholesterol liposomes to overcome its hydrophobicity while preserving its biological activity [1].

Biophysical Modeling of Liquid-Ordered Lipid Rafts

For researchers constructing synthetic lipid bilayers or supported lipid bilayers (SLBs), C18-ceramide is necessary to accurately model endogenous lipid rafts. Its specific hydrophobic mismatch raises the phase transition temperature of host phospholipids, allowing the study of cholesterol exclusion and gel-phase stability that cannot be replicated with C24-ceramide or short-chain analogs [2].

LC-MS/MS Standardization for Metabolic Disease Biomarkers

In clinical lipidomics, the ratio of C18-ceramide to C16-ceramide is a validated predictor of Type 2 Diabetes Mellitus and insulin resistance. Analytical laboratories must procure high-purity C18-ceramide to establish exact calibration curves (validated between 2.8 and 357 ng), as crude ceramide mixtures cannot provide the single-species resolution required for diagnostic quantification [3].

References

- [1] Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy. PMC, NIH, 2012.

- [2] Long chain ceramides raise the main phase transition of monounsaturated phospholipids to physiological temperature. Scientific Reports, 2017.

- [3] QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Anal Biochem, 2010.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types